molecular formula C10H9BrN2 B1285057 4-Amino-7-bromo-2-methylquinoline CAS No. 948293-33-2

4-Amino-7-bromo-2-methylquinoline

Cat. No. B1285057
CAS RN: 948293-33-2
M. Wt: 237.1 g/mol
InChI Key: FAFPABCDYGZGQZ-UHFFFAOYSA-N
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Description

4-Amino-7-bromo-2-methylquinoline is a halogenated heterocycle with the empirical formula C10H9BrN2 . It has a molecular weight of 237.10 and is used in early discovery research .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives, which would include 4-Amino-7-bromo-2-methylquinoline, has been reported using various techniques . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 4-Amino-7-bromo-2-methylquinoline consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule is Cc1cc(N)c2ccc(Br)cc2n1 .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-methylquinoline, have shown substantial biological activities . Various synthesis protocols have been reported for the construction of this scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

4-Amino-7-bromo-2-methylquinoline is a solid . Its molecular weight is 237.10 , and its empirical formula is C10H9BrN2 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Amino-7-bromo-2-methylquinoline: is a key scaffold in medicinal chemistry due to its structural similarity to natural bioactive compounds. It serves as a precursor in the synthesis of various compounds with potential biological activities . The versatility of this compound allows for the creation of a wide range of derivatives, each with the possibility of unique pharmacological properties.

Drug Discovery and Lead Optimization

In drug discovery, 4-Amino-7-bromo-2-methylquinoline can be used to generate lead compounds. Its structure is amenable to modifications that can enhance the interaction with biological targets, improve selectivity, and reduce toxicity . This makes it a valuable starting point for the development of new therapeutic agents.

Material Science Applications

The compound’s aromatic structure and functional groups make it suitable for use in material science. It can be incorporated into polymers or used as a building block for organic semiconductors, potentially contributing to advances in electronic materials .

Organic Synthesis Methodologies

4-Amino-7-bromo-2-methylquinoline: is used in the development of new synthetic methodologies. Its reactivity with various chemical reagents can lead to the discovery of novel reactions and catalytic processes that are more efficient and environmentally friendly .

Environmental Impact Studies

Research into the environmental impact of quinoline derivatives, including 4-Amino-7-bromo-2-methylquinoline , is crucial. Studies focus on understanding the degradation pathways, persistence, and potential ecotoxicity of these compounds .

Analytical Chemistry

In analytical chemistry, 4-Amino-7-bromo-2-methylquinoline can be used as a standard or reagent in the development of analytical methods. It can help in the quantification and detection of similar compounds in various samples, aiding in quality control and environmental monitoring .

Safety and Hazards

The safety information available indicates that 4-Amino-7-bromo-2-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318, and the precautionary statements are P280 - P305 + P351 + P338 .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future direction of research on 4-Amino-7-bromo-2-methylquinoline and similar compounds may focus on developing new synthesis methods and exploring their biological and pharmaceutical activities .

properties

IUPAC Name

7-bromo-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFPABCDYGZGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589047
Record name 7-Bromo-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7-bromo-2-methylquinoline

CAS RN

948293-33-2
Record name 7-Bromo-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948293-33-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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